

Spectroscopic Analysis of 2,3-Dibromo-2-methylpentane: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dibromo-2-methylpentane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-Dibromo-2-methylpentane**, a halogenated alkane of interest in synthetic organic chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimental spectra in public databases, predicted Nuclear Magnetic Resonance (NMR) data for **2,3-Dibromo-2-methylpentane** is presented below. These predictions are generated using advanced computational algorithms that provide reliable estimations of chemical shifts, which are crucial for structural elucidation.

Predicted ^1H NMR Data

The predicted ^1H NMR spectrum of **2,3-Dibromo-2-methylpentane** in CDCl_3 is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
CH ₃ (C1)	1.05	Triplet	3H
CH ₂ (C4)	2.10	Quartet	2H
CH (C3)	4.50	Triplet	1H
CH ₃ (C2-CH ₃)	1.95	Singlet	3H
CH ₃ (C2-CH ₃)	1.90	Singlet	3H

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of **2,3-Dibromo-2-methylpentane** in CDCl₃ is detailed in the following table. Chemical shifts (δ) are reported in ppm relative to TMS.

Carbon	Predicted Chemical Shift (ppm)
C1	12.5
C2	75.0
C3	68.0
C4	35.0
C5	25.0
C2-CH ₃	30.0

Infrared (IR) Spectroscopy

The infrared (IR) spectrum of **2,3-Dibromo-2-methylpentane** provides valuable information about its functional groups and bonding. The key absorption bands are summarized in the table below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970-2850	Strong	C-H stretch (alkane)
1465-1450	Medium	C-H bend (CH ₂)
1380-1370	Medium	C-H bend (CH ₃)
680-515	Strong	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry of **2,3-Dibromo-2-methylpentane** reveals its molecular weight and fragmentation pattern, which is characteristic of its structure, particularly the presence of two bromine atoms.

m/z	Relative Intensity (%)	Assignment
242/244/246	Low	[M] ⁺ (Molecular ion with Br isotopes)
163/165	High	[M - Br] ⁺
83	Medium	[C ₆ H ₁₁] ⁺
55	High	[C ₄ H ₇] ⁺
41	High	[C ₃ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A sample of **2,3-Dibromo-2-methylpentane** (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% tetramethylsilane (TMS) as an internal standard.

- The solution is transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: A 400 MHz NMR spectrometer.
- ^1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 16 ppm
- ^{13}C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 240 ppm

Infrared (IR) Spectroscopy

Sample Preparation:

- A drop of neat **2,3-Dibromo-2-methylpentane** is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates.
- The plates are pressed together to form a thin liquid film.

Instrumentation and Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

- Mode: Transmission.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 32.
- A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

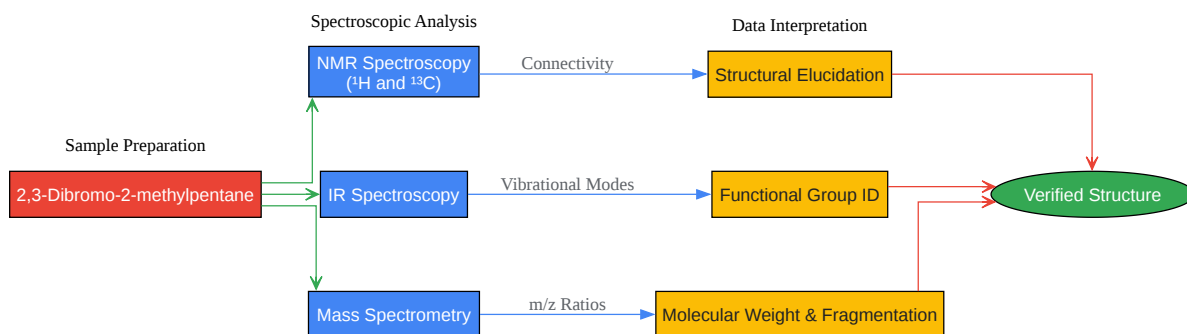
Mass Spectrometry (MS)

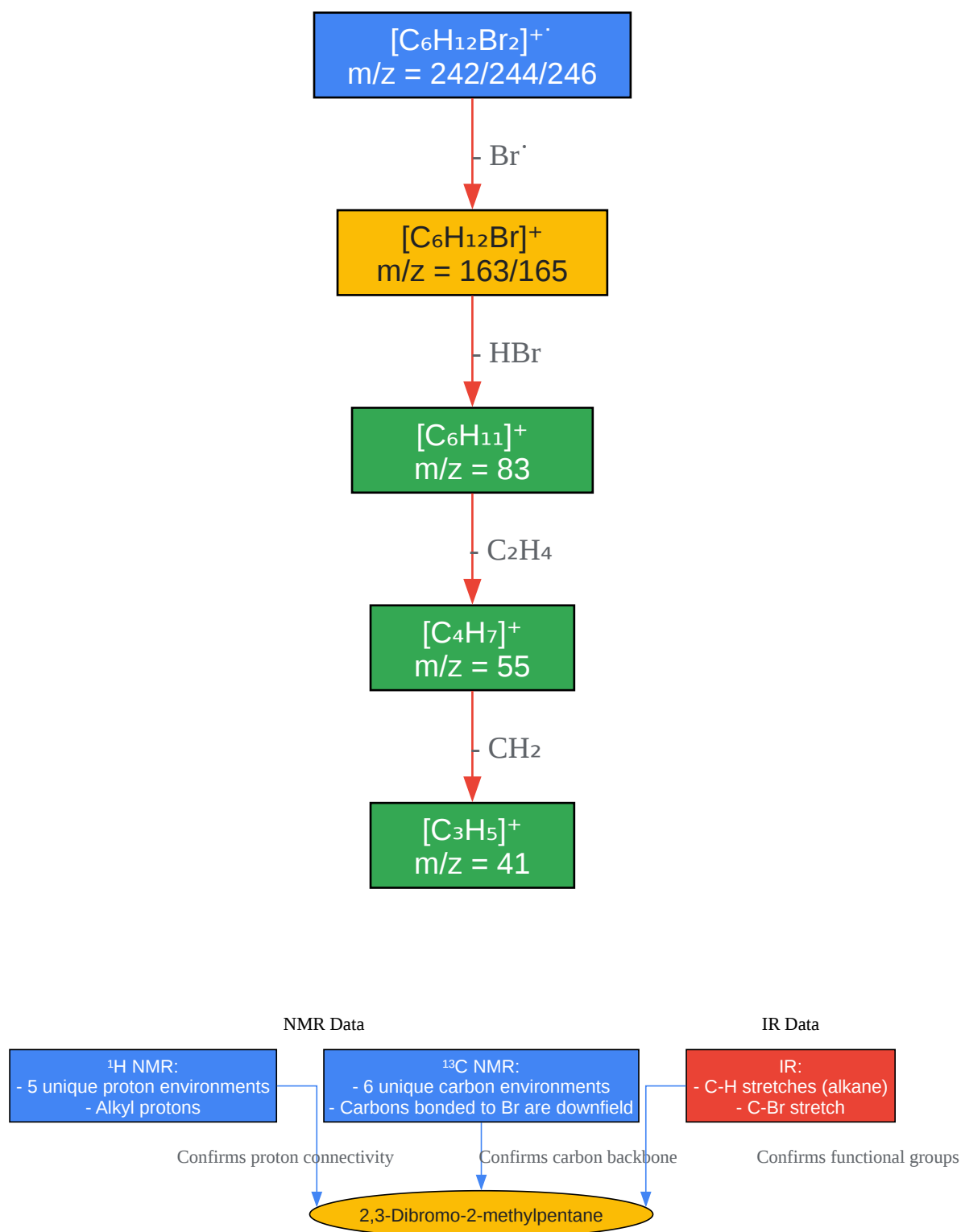
Instrumentation and Parameters (GC-MS):

- Gas Chromatograph (GC):
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness).
 - Injector Temperature: 250 $^{\circ}\text{C}$.
 - Oven Program: Initial temperature of 50 $^{\circ}\text{C}$, held for 2 minutes, then ramped at 10 $^{\circ}\text{C}/\text{min}$ to 250 $^{\circ}\text{C}$, and held for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 $^{\circ}\text{C}$.
 - Quadrupole Temperature: 150 $^{\circ}\text{C}$.
 - Scan Range: m/z 40-300.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis, key molecular fragmentations, and structural information derived from the spectroscopic data.





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